molecular formula C26H22N2O6 B15329861 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylic acid

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylic acid

Cat. No.: B15329861
M. Wt: 458.5 g/mol
InChI Key: HPSJZSRAWZBPQU-NRFANRHFSA-N
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Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it a valuable intermediate in peptide synthesis and other organic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylic acid typically involves the use of Fmoc-protected amino acids. One common method is the Arndt-Eistert protocol, which starts from commercially available Fmoc-protected α-amino acids. This method leads to enantiomerically pure N-Fmoc-protected β-amino acids in only two steps and with high yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: This reaction can be used to reduce carbonyl groups to alcohols.

    Substitution: This reaction can involve the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, reduction might yield alcohols, and substitution might yield various substituted derivatives of the original compound.

Scientific Research Applications

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: It can be used in the study of enzyme-substrate interactions and protein folding.

    Industry: It can be used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group serves as a protecting group, allowing selective reactions at other functional sites. The compound’s unique structure enables it to fit into specific binding sites, thereby modulating the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylic acid apart from similar compounds is its specific structural configuration, which includes a tetrahydrobenzo[b][1,4]oxazepine ring. This unique structure provides distinct chemical properties and reactivity, making it valuable for specialized applications in synthetic chemistry and drug development.

Properties

Molecular Formula

C26H22N2O6

Molecular Weight

458.5 g/mol

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepine-8-carboxylic acid

InChI

InChI=1S/C26H22N2O6/c1-28-22-11-10-15(25(30)31)12-23(22)33-14-21(24(28)29)27-26(32)34-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-12,20-21H,13-14H2,1H3,(H,27,32)(H,30,31)/t21-/m0/s1

InChI Key

HPSJZSRAWZBPQU-NRFANRHFSA-N

Isomeric SMILES

CN1C2=C(C=C(C=C2)C(=O)O)OC[C@@H](C1=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)O)OCC(C1=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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